molecular formula C10H6Cl2OS B14215346 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 628725-97-3

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride

Katalognummer: B14215346
CAS-Nummer: 628725-97-3
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: KFVBYLFCLTWVTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the starting material with thionyl chloride, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

628725-97-3

Molekularformel

C10H6Cl2OS

Molekulargewicht

245.12 g/mol

IUPAC-Name

5-chloro-3-methyl-1-benzothiophene-2-carbonyl chloride

InChI

InChI=1S/C10H6Cl2OS/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3

InChI-Schlüssel

KFVBYLFCLTWVTD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.